REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]1[O:13][C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[O:6][CH2:5][CH2:4]1.Cl>O1CCCC1.[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]>[CH:7]1([O:6][CH2:5][CH2:4][CH2:3][OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,5.6.7.8.9|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C1CCOC2(CCCCC2)O1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring, to the reaction mixture
|
Type
|
STIRRING
|
Details
|
with stirring while ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for one day
|
Duration
|
1 d
|
Type
|
STIRRING
|
Details
|
After stirring, to the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added ice-
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer which remained was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |